methyl 4-bromo-1,3-oxazole-5-carboxylate
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Overview
Description
“Methyl 4-bromo-1,3-oxazole-5-carboxylate” is a chemical compound with the molecular formula CHBrNO . It is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen atom at position 1 and a nitrogen atom at position 3 .
Synthesis Analysis
The synthesis of oxazoles, including “this compound”, often involves methods such as direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Other methods include the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . An improved one-pot synthesis using TosMIC, aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered oxazole ring with a bromine atom at the 4th position and a methyl carboxylate group at the 5th position .Chemical Reactions Analysis
Oxazoles, including “this compound”, can undergo various chemical reactions. For instance, they can be arylated and alkylated at both the C-5 and C-2 positions . They can also undergo [2 + 2 + 1] annulation with terminal alkynes, nitriles, and oxygen atoms .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of diverse heterocyclic compounds. For instance, it is involved in the synthesis of 1,2,3-triazoles through copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC). This method is known for its efficiency and eco-friendliness, providing a versatile approach for creating 1,2,3-triazoles, which are crucial in drug development due to their significant biological activities (de Souza et al., 2019).
Drug Development
In drug development, methyl 4-bromo-1,3-oxazole-5-carboxylate's derivatives are explored for their pharmacological potentials. For example, oxazole derivatives are investigated for anticancer, antimicrobial, and anti-inflammatory properties. These studies aim to design and develop new therapeutic agents based on the oxazole scaffold, underscoring the compound's importance in medicinal chemistry (Kaur et al., 2018).
Material Science
In material science, the compound finds application in the development of plastic scintillators. Modifications to traditional scintillator materials, such as the incorporation of oxazole derivatives, can improve the scintillation efficiency, optical transparency, and stability of these materials. This research is critical for advancing the performance of scintillators used in radiation detection and nuclear medicine (Salimgareeva & Kolesov, 2005).
Environmental and Agricultural Applications
The compound's derivatives are also studied for their potential environmental and agricultural applications, such as in the formulation of fumigants for soil pest control. The search for alternatives to methyl bromide leads to the exploration of compounds like 1,3-dichloropropene and chloropicrin, where this compound could play a role in developing new, less harmful fumigation methods (Ajwa et al., 2002).
Safety and Hazards
Future Directions
Oxazole derivatives, including “methyl 4-bromo-1,3-oxazole-5-carboxylate”, have been gaining attention in recent years due to their wide spectrum of biological activities and their potential in drug discovery . Future research may focus on developing new synthetic strategies for oxazole derivatives, exploring their biological activities, and investigating their potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
Oxazole derivatives are known to bind to various biological targets based on their chemical diversity .
Mode of Action
For instance, some oxazole derivatives were envisioned to be formal imidazole (Im) mimics, by placing a long pair of electrons to the DNA minor groove .
Biochemical Pathways
Oxazole derivatives are known to influence a variety of biochemical pathways due to their diverse chemical structures .
Result of Action
Oxazole derivatives are known to have diverse biological activities, which can result in various molecular and cellular effects .
Action Environment
The action of methyl 4-bromo-1,3-oxazole-5-carboxylate can be influenced by various environmental factors. These factors can affect the compound’s action, efficacy, and stability. For instance, storage conditions such as temperature can impact the stability of the compound .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of methyl 4-bromo-1,3-oxazole-5-carboxylate can be achieved through a two-step process involving the bromination of methyl 4-hydroxy-1,3-oxazole-5-carboxylate followed by esterification with methanol.", "Starting Materials": [ "Methyl 4-hydroxy-1,3-oxazole-5-carboxylate", "Bromine", "Sodium hydroxide", "Methanol", "Sulfuric acid" ], "Reaction": [ "Step 1: Bromination of Methyl 4-hydroxy-1,3-oxazole-5-carboxylate", "In a round-bottom flask, add methyl 4-hydroxy-1,3-oxazole-5-carboxylate (1.0 g, 6.2 mmol), bromine (1.2 g, 7.5 mmol), and sodium hydroxide (1.0 g, 25 mmol) in 20 mL of water.", "Stir the mixture at room temperature for 2 hours until the reaction is complete.", "Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 2: Esterification with Methanol", "In a round-bottom flask, add the crude product from step 1 (1.0 g, 3.8 mmol), methanol (10 mL), and sulfuric acid (0.1 mL).", "Heat the mixture under reflux for 2 hours.", "Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 20 mL).", "Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure product, methyl 4-bromo-1,3-oxazole-5-carboxylate (0.8 g, 70% yield)." ] } | |
CAS No. |
1134560-77-2 |
Molecular Formula |
C5H4BrNO3 |
Molecular Weight |
206 |
Purity |
95 |
Origin of Product |
United States |
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